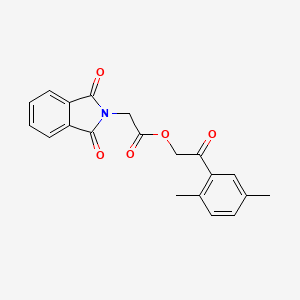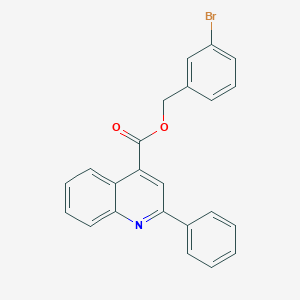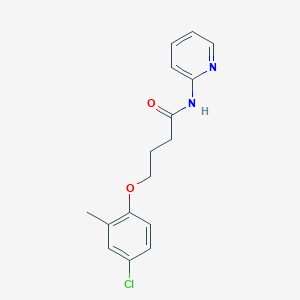![molecular formula C20H21NO3 B10887656 methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10887656.png)
methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, an isopropylphenyl group, and a propenoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- METHYL 3-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C20H21NO3 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
methyl 2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO3/c1-14(2)16-11-8-15(9-12-16)10-13-19(22)21-18-7-5-4-6-17(18)20(23)24-3/h4-14H,1-3H3,(H,21,22)/b13-10+ |
InChIキー |
JMCDFPHJKJDGRR-JLHYYAGUSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10887579.png)
![2-[(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10887581.png)
![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)
![2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10887599.png)

![(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10887617.png)
![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887627.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10887629.png)


